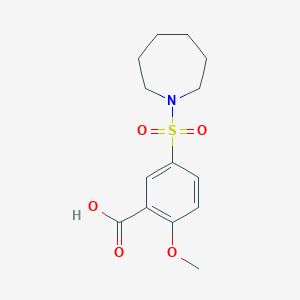

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azepine derivatives, such as those mentioned in the second paper, involves the asymmetric hydrogenation of olefins to produce enantioselective compounds . This method could potentially be adapted for the synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid by modifying the starting materials and reaction conditions to incorporate the methoxy and sulfonyl functional groups at the appropriate positions on the azepine ring and benzoic acid moiety.

Molecular Structure Analysis

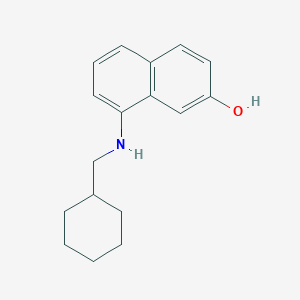

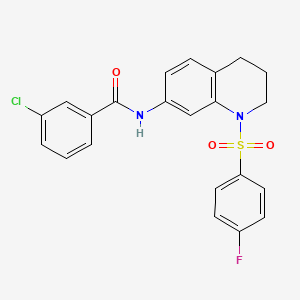

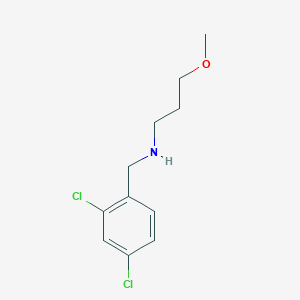

The molecular structure of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid would consist of an azepane ring sulfonated at the first position and a benzoic acid moiety with a methoxy group at the second position. The presence of these functional groups would influence the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid are not detailed in the provided papers, the electrochemical behavior of azo-benzoic acid derivatives can offer some insights . These compounds undergo electrochemical reduction, leading to the cleavage of the azo bond and the formation of amino compounds. Although the target compound does not contain an azo bond, the presence of the sulfonyl group could similarly affect its electrochemical properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid can be inferred from the properties of related compounds. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and methoxy groups. The sulfonate esters discussed in the fourth paper suggest that the introduction of sulfonyl groups can affect the thermal stability of a compound . Therefore, the target compound might exhibit unique solubility and stability characteristics due to its functional groups.

科学的研究の応用

Synthesis and Medicinal Chemistry

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid derivatives are explored in medicinal chemistry for their potential therapeutic applications. For instance, research on hypoglycemic benzoic acid derivatives has shown that modifications to the 2-methoxy benzoic acid structure, such as the introduction of alkyleneimino residues, can lead to compounds with significant activity in regulating blood sugar levels. Such derivatives have been found to be more active than standard sulfonylurea drugs in some cases, highlighting their potential in diabetes treatment (Grell et al., 1998).

Biochemical and Environmental Applications

The compound and its related structures are also investigated for their biochemical behaviors and environmental impact. For example, studies on the electrochemical cleavage of azo bonds in benzoic acid derivatives provide insights into the degradation processes of such compounds, which is crucial for understanding their environmental fate and designing eco-friendly derivatives (Mandić et al., 2004).

Industrial and Green Chemistry

In green chemistry, derivatives of azepane are utilized in the synthesis of new room temperature ionic liquids, demonstrating the compound's versatility in creating environmentally benign solvents. These ionic liquids, derived from azepane-based compounds, show promising applications due to their low viscosity and high conductivity, making them suitable for various industrial applications (Belhocine et al., 2011).

Advanced Synthesis Techniques

Research on the synthesis of sulfonyl azides, including those derived from benzoic acid structures, showcases innovative approaches to creating valuable reagents for further chemical transformations. These studies highlight the importance of such derivatives in facilitating a wide range of synthetic processes, including diazo transfer reactions, which are pivotal in medicinal chemistry and materials science (Katritzky et al., 2008).

特性

IUPAC Name |

5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-20-13-7-6-11(10-12(13)14(16)17)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOOSLKSZKOIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)